molecular formula C6H10N2O B2619454 (5-Ethyl-1,3-oxazol-2-yl)methanamine CAS No. 1493849-35-6

(5-Ethyl-1,3-oxazol-2-yl)methanamine

Cat. No.: B2619454
CAS No.: 1493849-35-6
M. Wt: 126.159
InChI Key: GJSWFDUSJRZKEG-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3-oxazol-2-yl)methanamine is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and a methanamine group at the 2-position

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,3-oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,3-oxazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and amine derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

(5-Ethyl-1,3-oxazol-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3-oxazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,3-oxazol-2-yl)methanamine
  • (5-Phenyl-1,3-oxazol-2-yl)methanamine
  • (5-Isopropyl-1,3-oxazol-2-yl)methanamine

Uniqueness

(5-Ethyl-1,3-oxazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research domains .

Properties

IUPAC Name

(5-ethyl-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5-4-8-6(3-7)9-5/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSWFDUSJRZKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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